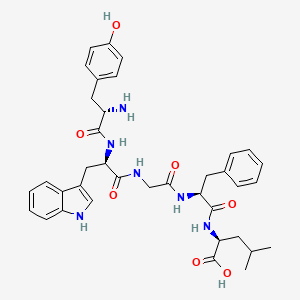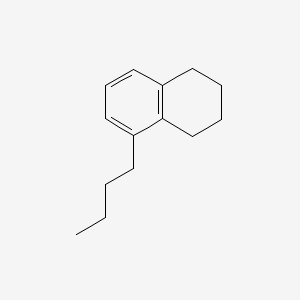
5-Butyl-tetralin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-tetralin, also known as 5-butyl-1,2,3,4-tetrahydronaphthalene, is an organic compound with the molecular formula C14H20. It is a derivative of tetralin, where a butyl group is attached to the fifth carbon of the tetralin ring. This compound is part of the larger class of polycyclic aromatic hydrocarbons and is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-tetralin typically involves the alkylation of tetralin with butyl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Alkylation Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with efficient stirring and temperature control.
Catalyst Recovery: Recovery and recycling of the aluminum chloride catalyst to reduce costs and environmental impact.
Purification: Distillation and recrystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-tetralin undergoes several types of chemical reactions, including:
Oxidation: The butyl group can be oxidized to form carboxylic acids or ketones.
Reduction: Hydrogenation reactions can reduce the aromatic ring to form fully saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of butylbenzoic acid or butylbenzaldehyde.
Reduction: Formation of decahydronaphthalene derivatives.
Substitution: Formation of halogenated or nitrated this compound derivatives.
Scientific Research Applications
5-Butyl-tetralin has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a solvent and intermediate in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Butyl-tetralin involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the aromatic ring and butyl group.
Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Tetralin: The parent compound without the butyl group.
1-Butyl-tetralin: A positional isomer with the butyl group attached to the first carbon.
2-Butyl-tetralin: A positional isomer with the butyl group attached to the second carbon.
Uniqueness
5-Butyl-tetralin is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the butyl group can affect the compound’s interaction with enzymes and receptors, leading to distinct pharmacological properties.
Properties
CAS No. |
66325-42-6 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
5-butyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C14H20/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h6,9-10H,2-5,7-8,11H2,1H3 |
InChI Key |
HLZHYZXDXDQGEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC2=C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


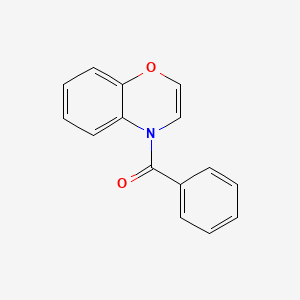
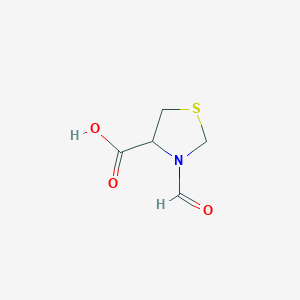
![Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate](/img/structure/B14481626.png)
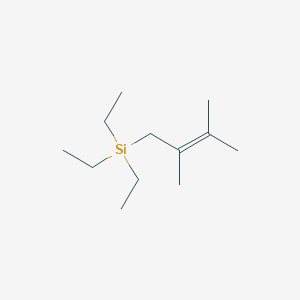
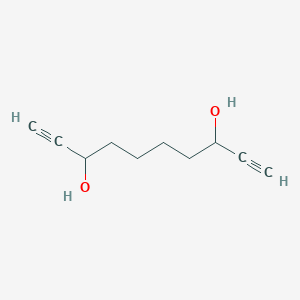

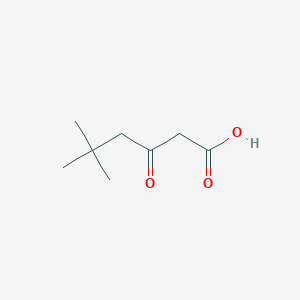
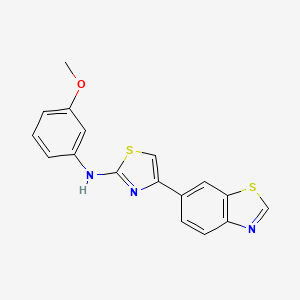
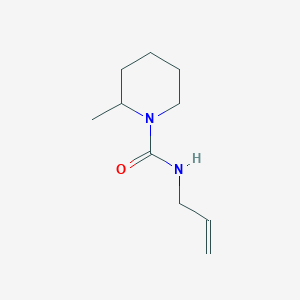
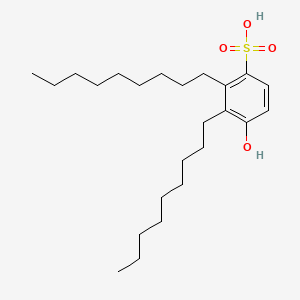
![N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid](/img/structure/B14481685.png)
![2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14481687.png)
![Methyl [(dimethylamino)(phenyl)boranyl]acetate](/img/structure/B14481688.png)
